

chemical structure and formula of SKF 97541

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An In-depth Technical Guide to **SKF 97541**: A Potent GABAB Receptor Agonist

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of **SKF 97541**, a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

SKF 97541, also known as CGP 35024, is a phosphinic acid analogue of GABA.[1][2][3] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of SKF 97541



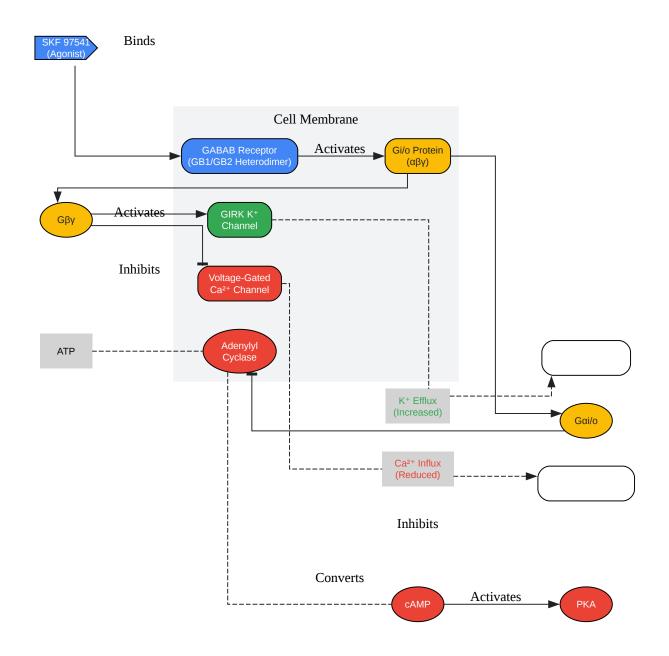
Property	Value	Reference(s)
IUPAC Name	3- aminopropyl(methyl)phosphinic acid	[1][4]
Synonyms	CGP 35024, 3-APMPA	[1][3][4][5]
CAS Number	127729-35-5	[1][2][5][6]
Chemical Formula	C4H12NO2P	[1][2][3][5][7][6]
Molecular Weight	137.12 g/mol	[1][2][5][7][6]
Appearance	White solid	[3]
Solubility	Soluble in water to 100 mM	[1][2][3][4][7]
SMILES	NCCCP(O)(C)=O	[1][3]
InChI Key	NHVRIDDXGZPJTJ- UHFFFAOYSA-N	[1][4]

Biological Activity and Mechanism of Action

SKF 97541 is a highly potent and selective agonist for the GABAB receptor, demonstrating approximately 10-fold greater potency than the archetypal agonist, baclofen.[3] It also acts as an antagonist at GABAA-p receptors.[1][2][3]

The primary mechanism of action for **SKF 97541** is the activation of GABAB receptors, which are metabotropic G-protein coupled receptors (GPCRs).[1][8][7] This activation initiates a signaling cascade that leads to slow and prolonged inhibitory effects in the central nervous system.[1][7] The key signaling events are depicted in the pathway diagram below.





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Figure 1: GABAB Receptor Signaling Pathway Activated by SKF 97541.



Upon binding of **SKF 97541**, the Gi/o protein is activated and dissociates into its $G\alpha i/o$ and $G\beta y$ subunits.[8][7][9]

- Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][9][10]
- Gβy subunit: Directly modulates ion channels by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels (N-type and P/Q-type).[7][6][9][10]

These actions result in two main physiological outcomes:

- Postsynaptic Inhibition: Activation of GIRK channels leads to an efflux of K⁺, causing membrane hyperpolarization and generating a slow inhibitory postsynaptic potential (IPSP).
 [8][6]
- Presynaptic Inhibition: Inhibition of voltage-gated Ca²⁺ channels reduces calcium influx into the presynaptic terminal, thereby suppressing the release of neurotransmitters.[8][7][6]

Quantitative Pharmacological Data

The potency of **SKF 97541** has been quantified in various electrophysiological preparations.

Table 2: In Vitro Potency and Efficacy of SKF 97541

Parameter	Preparation	Effect	Value (nM)	Reference(s)
EC50	Dorso-lateral septal neurones	Evokes hyperpolarization	50	[2][3]
EC50	Striatal neurones	Depression of excitatory postsynaptic potentials	92	[1][2][6]
EC50	Substantia nigra neurones	Induces hyperpolarization	150	[1][2][6]



The effects of **SKF 97541** can be competitively antagonized. The equilibrium dissociation constants (KB) for several common GABAB antagonists have been determined in the presence of **SKF 97541**.

Table 3: Antagonist Affinity at GABAB Receptors Activated by SKF 97541

Antagonist	Preparation	Estimated KB (µM)	Reference(s)
CGP 35348	Striatal & Nigral Neurones	11.2 - 17.6	[3]
3-АРНРА	Striatal & Nigral Neurones	13.3 - 14.0	[3]
Phaclofen	Striatal Neurones	>400	[3]

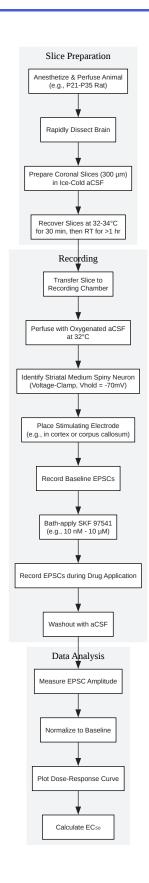
Experimental Protocols

The following is a representative protocol for the electrophysiological characterization of **SKF 97541** effects on synaptic transmission in acute brain slices, a common application for this compound.

Protocol: Whole-Cell Patch-Clamp Recording in Striatal Slices

This protocol outlines the measurement of **SKF 97541**'s effect on excitatory postsynaptic potentials (EPSPs) in medium spiny neurons of the striatum.





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Figure 2: Workflow for Electrophysiological Analysis of SKF 97541.



1. Solutions and Reagents:

- Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Saturate with 95% O₂ / 5% CO₂.
- Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP,
 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.
- **SKF 97541** Stock Solution: Prepare a 10 mM stock in ultrapure water. Store at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.

2. Slice Preparation:

- Anesthetize a young adult rat (e.g., P21-35) and perfuse transcardially with ice-cold, oxygenated aCSF.
- Rapidly remove the brain and place it in ice-cold aCSF.
- Prepare 300 µm thick coronal slices containing the striatum using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF, recover at 32-34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.
- 3. Electrophysiological Recording:
- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at ~2 ml/min, maintained at 32°C.
- Using DIC optics, identify medium spiny neurons in the dorsolateral striatum.
- Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the membrane potential at -70 mV to record excitatory postsynaptic currents (EPSCs).
- Place a bipolar stimulating electrode in the white matter of the corpus callosum or adjacent cortical layers to evoke synaptic responses in the recorded neuron.
- Deliver brief electrical pulses (e.g., 0.1-0.2 ms duration) to elicit stable baseline EPSCs.



- 4. Drug Application and Data Acquisition:
- Record stable baseline EPSCs for 5-10 minutes.
- Bath-apply SKF 97541 at the desired concentration (a cumulative dose-response curve can be generated by applying increasing concentrations).
- Continue to record EPSCs until the drug effect reaches a steady state (typically 10-15 minutes).
- Perform a washout by perfusing with standard aCSF to observe the reversal of the effect.
- 5. Data Analysis:
- Measure the peak amplitude of the evoked EPSCs.
- Average the amplitudes during the baseline period and at the peak effect for each concentration of SKF 97541.
- Normalize the EPSC amplitude during drug application to the average baseline amplitude.
- Plot the normalized EPSC depression as a function of **SKF 97541** concentration and fit the data with a sigmoidal dose-response equation to determine the EC₅₀ value.

Conclusion

SKF 97541 is a valuable pharmacological tool for investigating the role of GABAB receptor-mediated signaling in the central nervous system. Its high potency and selectivity make it a superior alternative to baclofen for in vitro studies requiring precise modulation of GABAB receptors. This guide provides the core chemical, pharmacological, and methodological information necessary for its effective use in a research setting.

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